N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine
Description
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of a bromine atom at the 5-position of the furan ring and a phenylmethanamine group makes this compound unique and potentially useful in various scientific applications.
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-15(9-11-5-3-2-4-6-11)10-12-7-8-13(14)16-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZGBBKZLOCSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine in the presence of a suitable solvent like dichloromethane.
Formation of Furanmethanamine: The brominated furan is then reacted with formaldehyde and ammonia to form 5-bromofuran-2-ylmethanamine.
N-Methylation: The furanmethanamine is methylated using methyl iodide in the presence of a base like potassium carbonate to form N-methyl-5-bromofuran-2-ylmethanamine.
Coupling with Phenylmethanamine: Finally, the N-methyl-5-bromofuran-2-ylmethanamine is coupled with phenylmethanamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethanamine group can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-ylmethanamine: Similar structure but lacks the N-methyl and phenylmethanamine groups.
N-Methyl-5-bromofuran-2-ylmethanamine: Similar structure but lacks the phenylmethanamine group.
Phenylmethanamine: Similar structure but lacks the furan ring and bromine atom.
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-phenylmethanamine is unique due to the combination of the brominated furan ring, N-methyl group, and phenylmethanamine group. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
